5-bromo-1-[(4-methylphenyl)sulfonyl]-1,3a,5,6,7,7a-hexahydro-4H-indol-4-one
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Overview
Description
5-bromo-1-[(4-methylphenyl)sulfonyl]-1,3a,5,6,7,7a-hexahydro-4H-indol-4-one is a complex organic compound with a molecular structure that includes a bromine atom, a sulfonyl group, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-[(4-methylphenyl)sulfonyl]-1,3a,5,6,7,7a-hexahydro-4H-indol-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of an indole derivative followed by sulfonylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-[(4-methylphenyl)sulfonyl]-1,3a,5,6,7,7a-hexahydro-4H-indol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like bromine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-bromo-1-[(4-methylphenyl)sulfonyl]-1,3a,5,6,7,7a-hexahydro-4H-indol-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 5-bromo-1-[(4-methylphenyl)sulfonyl]-1,3a,5,6,7,7a-hexahydro-4H-indol-4-one exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole
- 4-bromophenyl methyl sulfone
- N-arylsulfonyl-3-acetylindole
Uniqueness
What sets 5-bromo-1-[(4-methylphenyl)sulfonyl]-1,3a,5,6,7,7a-hexahydro-4H-indol-4-one apart from similar compounds is its unique combination of a bromine atom and a sulfonyl group attached to an indole core. This specific arrangement of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-1-(4-methylphenyl)sulfonyl-5,6,7,7a-tetrahydro-3aH-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-10-2-4-11(5-3-10)21(19,20)17-9-8-12-14(17)7-6-13(16)15(12)18/h2-5,8-9,12-14H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBKROHWTGHOGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3C2CCC(C3=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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